molecular formula C8H12N2O B12429671 2-(4-Amino-5-methylpyridin-2-yl)ethan-1-ol

2-(4-Amino-5-methylpyridin-2-yl)ethan-1-ol

Cat. No.: B12429671
M. Wt: 152.19 g/mol
InChI Key: SUKOEOSUUOKYLQ-UHFFFAOYSA-N
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Description

2-(4-Amino-5-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This compound is a derivative of pyridine, characterized by the presence of an amino group and a hydroxyl group attached to the pyridine ring. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 4-amino-5-methylpyridine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction and distillation to remove impurities and obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Amino-5-methylpyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate certain pathways, resulting in its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-5-methylpyridin-2-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(4-amino-5-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-5-10-7(2-3-11)4-8(6)9/h4-5,11H,2-3H2,1H3,(H2,9,10)

InChI Key

SUKOEOSUUOKYLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)CCO)N

Origin of Product

United States

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